Iguana-1
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Overview
Description
IGUANA-1 is a potent inhibitor of aldehyde dehydrogenase 1B1 (ALDH1B1), a mitochondrial enzyme that promotes colorectal and pancreatic cancer. This compound exhibits significant inhibition against cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: IGUANA-1 can be synthesized through a series of chemical reactions involving substituted imidazolium or cyclic guanidine compounds. The specific synthetic route and reaction conditions are detailed in the patent WO2021257696 A1 .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored as a solid at -20°C and can be dissolved in dimethyl sulfoxide (DMSO) for experimental use .
Chemical Reactions Analysis
Types of Reactions: IGUANA-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .
Scientific Research Applications
IGUANA-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ALDH1B1 and its effects on metabolic pathways.
Biology: Employed in cellular studies to investigate the role of ALDH1B1 in cancer cell proliferation and survival.
Medicine: Potential therapeutic agent for the treatment of colorectal and pancreatic cancer due to its inhibitory effects on ALDH1B1.
Industry: Utilized in the development of new cancer treatments and as a reference compound in drug discovery
Mechanism of Action
IGUANA-1 exerts its effects by selectively inhibiting ALDH1B1, a mitochondrial enzyme involved in the metabolism of aldehydes. By inhibiting this enzyme, this compound disrupts the metabolic pathways that promote cancer cell growth and survival. The molecular targets and pathways involved include the inhibition of aldehyde dehydrogenase activity, leading to the accumulation of toxic aldehydes and subsequent cancer cell death .
Comparison with Similar Compounds
- CTK7A
- HIF-2α-IN-8
- Tilorone dihydrochloride
- Glucosamine sulfate
- HIF1-IN-3
Uniqueness: IGUANA-1 is unique in its high potency and selectivity for ALDH1B1. Unlike other similar compounds, this compound exhibits significant inhibition against cancer cells, making it a valuable tool in cancer research and potential therapeutic applications .
Properties
Molecular Formula |
C27H26ClN3O4 |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-1-[4-(2-methoxyphenyl)phenyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine;formic acid |
InChI |
InChI=1S/C26H24ClN3O2.CH2O2/c1-31-24-7-4-3-6-21(24)18-8-11-20(12-9-18)30-17-23(29-15-5-14-28-26(29)30)22-13-10-19(27)16-25(22)32-2;2-1-3/h3-4,6-13,16-17H,5,14-15H2,1-2H3;1H,(H,2,3) |
InChI Key |
GONSQPFNQHUNGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)N3C=C(N4C3=NCCC4)C5=C(C=C(C=C5)Cl)OC.C(=O)O |
Origin of Product |
United States |
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